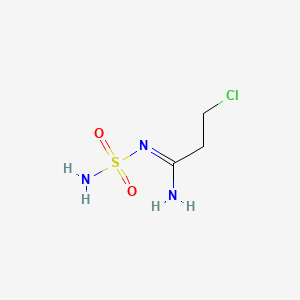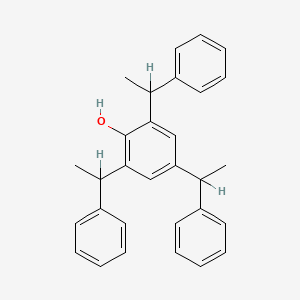
8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 8-azidoadenosine-5'-O-diphosphate sodium salt involves enzymatic conversion steps that enable the generation of a specific photoreactive ATP analogue. This compound is synthesized through a single-step procedure from 8-azidoadenosine 5'-diphosphate, which acts as a phosphoryl acceptor in the enzymatic conversion of 1,3-diphosphoglyceric acid to 3-phosphoglycerate, allowing for the synthesis of carrier-free 8-azidoadenosine 5'-[gamma-32P]triphosphate without the need for further purification (Sabbatini & von Holt, 1987).
Molecular Structure Analysis
The molecular structure of 8-azidoadenosine-5'-O-diphosphate sodium salt is characterized by the presence of an azido group attached to the adenine base. This modification introduces a photoreactive moiety that can be activated by ultraviolet light, facilitating the study of nucleotide-protein interactions through covalent bond formation upon irradiation.
Chemical Reactions and Properties
8-Azidoadenosine-5'-O-diphosphate sodium salt participates in photoaffinity labeling, a technique used to study interactions between proteins and nucleotides. Upon UV irradiation, the azido group converts into a highly reactive nitrene species that can form a covalent bond with nearby amino acid residues in the binding site of target proteins, thus identifying the nucleotide-binding domains within proteins.
Physical Properties Analysis
The physical properties of 8-azidoadenosine-5'-O-diphosphate sodium salt, such as solubility, stability under light, and reactivity upon UV irradiation, make it a valuable tool in biochemical research. The compound's stability in aqueous solutions and its reactivity profile under different wavelengths of UV light are crucial for its effective use in photoaffinity labeling experiments.
Chemical Properties Analysis
The chemical behavior of 8-azidoadenosine-5'-O-diphosphate sodium salt, particularly its photochemical reactivity, is central to its application in molecular biology. Its ability to interact specifically with ATP-binding proteins and to be incorporated into proteins upon UV irradiation highlights its utility in identifying and characterizing protein-nucleotide interactions.
Safety And Hazards
Propriétés
Numéro CAS |
102185-14-8 |
|---|---|
Nom du produit |
8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT |
Formule moléculaire |
C10H13N8NaO10P2 |
Poids moléculaire |
490.2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



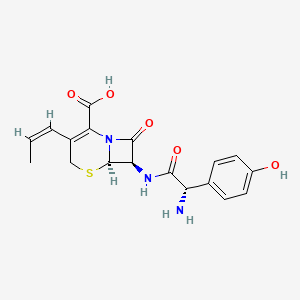
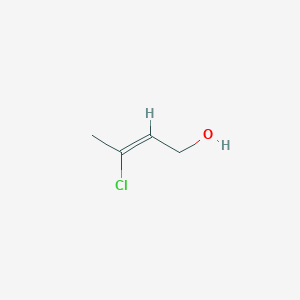
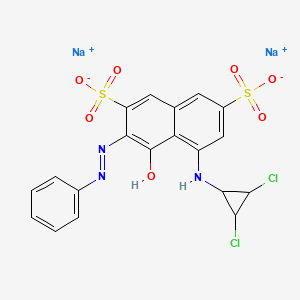
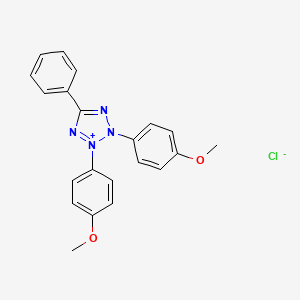
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
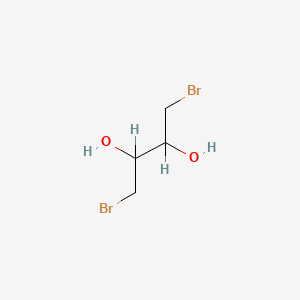
![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)
